N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide
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Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide, also known as DTBM-MOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the family of benzamide derivatives and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide has been investigated for its anti-HIV activity. It operates through a mechanism that could potentially serve as an anti-AIDS treatment .
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , a derivative of the compound, has shown analgesic activity .
- Cephradine , a well-known antibiotic, contains a 1,3-thiazine skeleton similar to the one found in this compound. Thiazinanes like N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide may have potential applications in antibiotic research .
- Chlormezanone , another derivative of thiazinanes, has been utilized as an anticoagulant. This suggests that exploring the anticoagulant effects of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide could be valuable .
- Thiazinanes, including this compound, exhibit interesting biological activities. Researchers can explore their structures for potential drug design and development .
- Investigating the synthetic methods for preparing thiazinane derivatives and understanding their chemical reactivity is crucial. This knowledge can guide further research and applications .
Anti-HIV Activity
Analgesic Properties
Antibiotic Applications
Anticoagulant Properties
Biological Activity and Drug Design
Synthetic Approaches and Chemical Reactivity
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVQCBAHMCYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide |
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